

Application Notes and Protocols for L-368,899 Hydrochloride Intraperitoneal Injection

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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B1249558

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Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] Due to its ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1][3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of **L-368,899 hydrochloride** for in vivo research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **L-368,899 hydrochloride** is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's characteristics.

Property	Value	References
Molecular Weight	591.22 g/mol (hydrochloride); 627.68 g/mol (dihydrochloride)	[4][5][6]
Molecular Formula	C ₂₆ H ₄₂ N ₄ O ₅ S ₂ · HCl	[5]
Appearance	Solid	[7]
Purity	≥97%	[8]
Storage	Store at -20°C	[8]

Solubility Data

The solubility of **L-368,899 hydrochloride** in common laboratory solvents is outlined in Table 2. This data is essential for preparing stock solutions and final formulations for injection. Sonication is recommended to aid dissolution in aqueous solutions.[4]

Solvent	Solubility	References
Water	Soluble to 100 mM	[8]
DMSO	Soluble to 100 mM	[8]
Saline (0.9%)	Used as a vehicle for IP injections	[9]

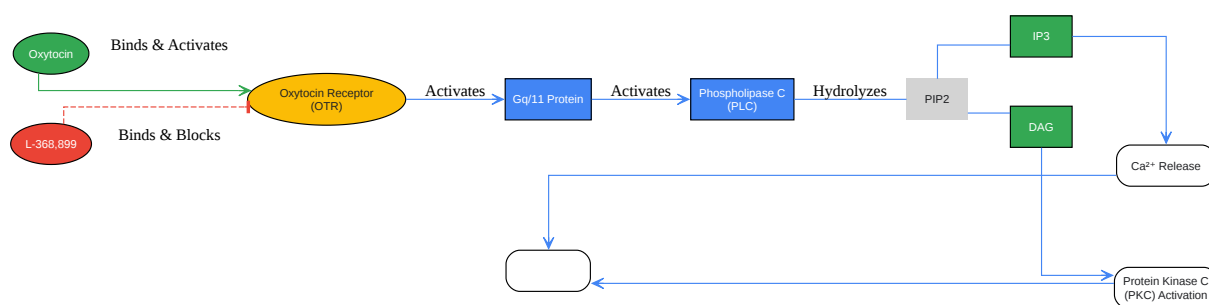
Biological Activity and Selectivity

L-368,899 hydrochloride acts as a competitive antagonist at the oxytocin receptor, preventing the binding of the endogenous ligand, oxytocin, and subsequent downstream signaling.[1] The compound exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors.[8] Table 3 summarizes the inhibitory concentrations (IC₅₀) for **L-368,899 hydrochloride** at various receptors.

Receptor	Species	IC ₅₀	References
Oxytocin Receptor	Rat (uterus)	8.9 nM	[2] [8]
Oxytocin Receptor	Human (uterus)	26 nM	[2]
Vasopressin V1a Receptor	370 nM	[8]	
Vasopressin V2 Receptor	570 nM	[8]	

Signaling Pathway of L-368,899 Hydrochloride

L-368,899 hydrochloride exerts its antagonistic effect by blocking the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[\[1\]](#) The binding of oxytocin to its receptor would normally initiate a signaling cascade leading to various physiological responses. L-368,899 prevents this activation.



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Caption: L-368,899 blocks oxytocin-induced signaling.

Experimental Protocols

Preparation of L-368,899 Hydrochloride for Intraperitoneal Injection

This protocol describes the preparation of a solution of **L-368,899 hydrochloride** in sterile 0.9% saline for intraperitoneal injection in rodents.

Materials:

- **L-368,899 hydrochloride** powder
- Sterile 0.9% saline solution
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[[10](#)]
- Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

- Calculate the required amount of **L-368,899 hydrochloride**:
 - Determine the desired final concentration of the dosing solution (e.g., in mg/mL).
 - Determine the total volume of the solution needed.
 - Calculate the mass of **L-368,899 hydrochloride** required using the formula: $\text{Mass (mg)} = \text{Desired Concentration (mg/mL)} \times \text{Total Volume (mL)}$
- Weigh the **L-368,899 hydrochloride**:

- Using a calibrated analytical balance, carefully weigh the calculated amount of **L-368,899 hydrochloride** powder and place it into a sterile microcentrifuge tube or vial.
- Dissolve the compound:
 - Add the required volume of sterile 0.9% saline to the tube containing the powder.
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[\[4\]](#) Visually inspect the solution to ensure it is clear and free of particulates.
- Storage of the solution:
 - For immediate use, the solution can be drawn directly into the injection syringe.
 - If preparing a stock solution, it should be stored at -20°C or -80°C.[\[2\]](#) Before use, thaw the solution and vortex to ensure homogeneity.

Intraperitoneal Injection Protocol (Rodents)

This protocol provides a general guideline for the intraperitoneal administration of **L-368,899 hydrochloride** to mice and rats. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Pre-procedure:

- Ensure the **L-368,899 hydrochloride** solution is at room temperature.
- Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.[\[10\]](#)
- Position the animal on its back with its head tilted slightly downwards.

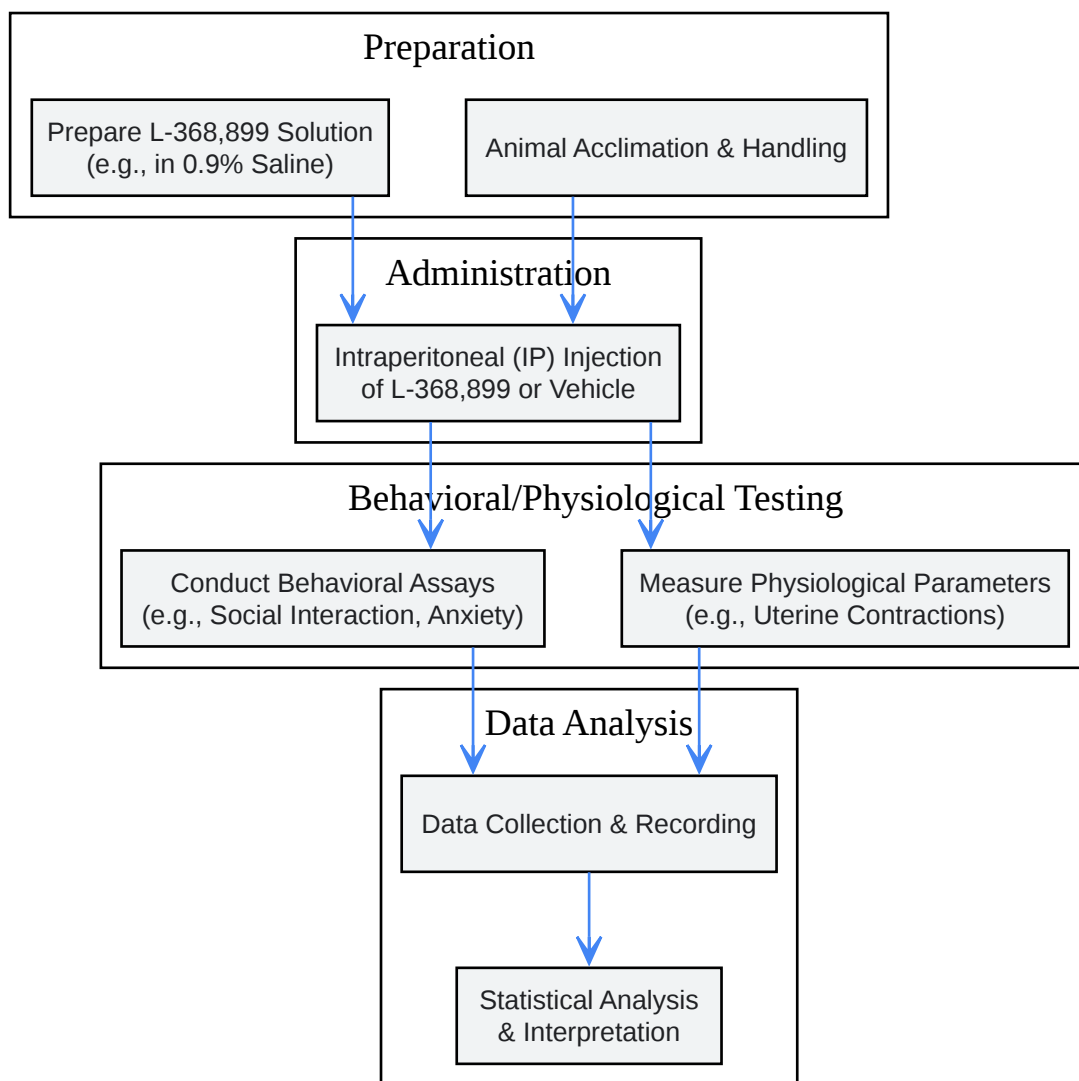
Injection Procedure:

- Identify the injection site:

- The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[\[10\]](#)
- Administer the injection:
 - Insert a sterile needle (bevel up) at a 15-20 degree angle into the identified injection site.
 - Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
 - If there is no aspirate, slowly and steadily depress the plunger to administer the solution.
 - The recommended injection volume is typically up to 10 mL/kg for mice and rats.[\[10\]](#) For example, a 25g mouse would receive a maximum of 0.25 mL.
- Post-injection:
 - Withdraw the needle and return the animal to its cage.
 - Monitor the animal for any adverse reactions.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo experiment involving the intraperitoneal administration of **L-368,899 hydrochloride**.



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Caption: Workflow for in vivo L-368,899 studies.

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